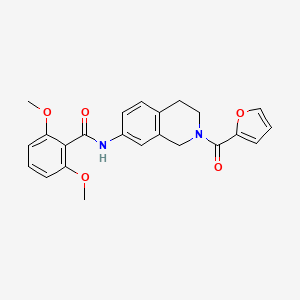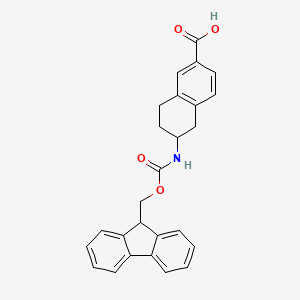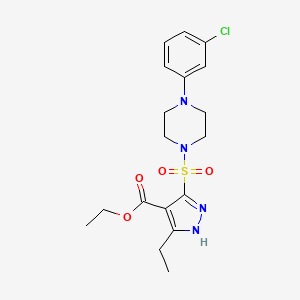
4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring. This class of compounds is known for its utility in various chemical reactions and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Synthesis Analysis
The synthesis of oxazolidinone derivatives can be achieved through various methods. For instance, substituted 3-amino-oxazolidin-2,4-diones, which are closely related to 4-(aminomethyl)-1,3-oxazolidin-2-one, have been prepared by reacting cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and 1,1-disubstituted hydrazines, followed by acidic hydrolysis . Another approach involves the treatment of 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates with concentrated sulfuric acid to obtain N-methyl-2-oxazolidinones . Additionally, the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine has been used to synthesize 4-hydroxymethyl 2-oxazolidinones .
Molecular Structure Analysis
The molecular structure of oxazolidinones is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is versatile and can be modified to introduce various functional groups, which can significantly alter the compound's reactivity and physical properties . The crystal structures of related oxazolidinecarbohydrazides have shown a variety of weak interactions, including hydrogen bonds and π-π stacking interactions, which can influence the compound's stability and reactivity .
Chemical Reactions Analysis
Oxazolidinones participate in a range of chemical reactions. For example, the aminomethylation of 4,4-bis(chloromethyl)oxazolidin-2-one leads to the formation of hexahydroimidazo[1,5-c]oxazol-6-ium chlorides . The reaction of 5-methylene-1,3-dioxolan-2-ones with amines results in the formation of 4-hydroxy-2-oxazolidinones . These reactions demonstrate the reactivity of the oxazolidinone ring and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
Oxazolidinones are known for their use as protective groups for 1,2-amino alcohols and as chiral auxiliaries due to their unique physical and chemical properties . The presence of the oxazolidinone ring imparts certain steric and electronic characteristics that can be exploited in stereoselective synthesis, as seen in the synthesis of nonproteinogenic amino acids . The physical properties, such as solubility and melting point, can vary depending on the substituents attached to the oxazolidinone ring.
科学的研究の応用
Synthesis and Chemistry
4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a compound within the broader class of 1,3-oxazolidin-2-ones, which are recognized for their utility in synthetic organic chemistry and medicinal chemistry. The oxazolidin-2-one nucleus serves as a cyclic carbamate skeleton, rare in natural products but popular in synthetic organic chemistry for its use as chiral auxiliaries in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system. This versatility is highlighted by the development of Linezolid, an antibacterial drug, which has increased scientific interest in this class of compounds (Zappia et al., 2007).
Pharmaceutical Applications
The compound's framework has found application in the development of antibacterial agents. Oxazolidinones, by their mechanism, offer a unique approach to bacterial protein synthesis inhibition, showcasing their potential in treating multidrug-resistant gram-positive bacterial infections. This class of compounds is not cross-resistant with other antibiotic mechanisms, making it a valuable addition to the antimicrobial arsenal (Zurenko et al., 1996).
Chemical Synthesis
In the realm of chemical synthesis, the 1,3-oxazolidin-2-one structure of this compound has facilitated the development of various synthetic methodologies. For example, it has been utilized in the preparation of enantiomerically pure C- and N-protected α-alkyl prolines, illustrating its role as a versatile synthon in the synthesis of complex amino acid derivatives and peptidomimetics (Harry Wang, 1999).
Biological Applications
Oxazolidin-2-ones, including derivatives like this compound, are instrumental in the design of beta-pseudopeptide foldamers. These molecules, capable of folding into regular helical structures in competitive solvents like water, are promising for biological applications due to their potential to mimic protein structures and functions in aqueous environments, critical for interacting with biological systems (Luppi et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-1-3-2-8-4(7)6-3;/h3H,1-2,5H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNOJCXCVIDNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803589-70-9 |
Source


|
| Record name | 4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)
![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)
![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)
![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)
![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)
